molecular formula C16H21ClN2O3 B7924147 [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7924147
M. Wt: 324.80 g/mol
InChI Key: ZZFJAQNWPPUFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a pyrrolidine-derived compound featuring a 2-chloro-acetyl group at the 1-position of the pyrrolidine ring and a methyl-carbamic acid benzyl ester moiety linked via a methylene bridge at the 3-position.

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-18(10-14-7-8-19(11-14)15(20)9-17)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFJAQNWPPUFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where a suitable chloroacetylating agent reacts with the pyrrolidine derivative.

    Carbamic Acid Benzyl Ester Formation: The final step involves the formation of the carbamic acid benzyl ester moiety. This can be achieved by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl or amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Hydroxyl or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine ring and carbamic acid benzyl ester moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chloroacetyl vs. Aminoethyl/Amino-acetyl: Chloroacetyl derivatives (e.g., ) exhibit electrophilic reactivity, enabling participation in nucleophilic substitution reactions. In contrast, amino-substituted analogs (e.g., ) are more polar and may serve as hydrogen bond donors, influencing solubility and biological interactions.

Stereochemistry : The (R)-enantiomer in demonstrates the importance of chirality in drug-receptor interactions, though specific activity data are unavailable .

Structural Flexibility : The methylene linker in increases the distance between the pyrrolidine and carbamate groups, possibly optimizing binding to elongated active sites .

Safety and Handling: Compounds with amino groups (e.g., ) may require stringent storage conditions due to hygroscopicity or oxidative instability, whereas chloroacetyl derivatives necessitate precautions against alkylation hazards .

Biological Activity

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety, which may contribute to its pharmacological properties.

  • IUPAC Name : Benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
  • Molecular Formula : C15H19ClN2O3
  • Molecular Weight : 320.78 g/mol
  • CAS Number : 1353987-20-8

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The chloroacetyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. This covalent modification can significantly alter the activity of the target protein, resulting in various biological effects. The presence of the pyrrolidine ring and the benzyl ester moiety may also enhance the compound's binding affinity and specificity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, research on related pyrrolidine derivatives has demonstrated their effectiveness as inhibitors of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Analgesic Effects

The analgesic activity of this compound has been explored in various studies. Compounds containing the pyrrolidine structure have been reported to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in pain modulation by regulating endocannabinoid levels . The inhibition of MAGL leads to increased levels of endocannabinoids, which can alleviate pain.

Case Studies

  • Study on Analgesic Properties : A study investigated the analgesic effects of various pyrrolidine derivatives, including those with chloroacetyl groups. The results indicated that these compounds significantly reduced pain responses in animal models, suggesting their potential for development as analgesics .
  • Anticancer Screening : Another study focused on the anticancer activity of pyrrolidine-based compounds, revealing that certain derivatives exhibited cytotoxic effects against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .

Data Table: Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeIC50 (nM)Reference
This compoundAnalgesicTBDCurrent Study
4-NO₂ derivativeAnticancer8.4Study on MAGL Inhibitors
4-SO₂NH₂ derivativeAnticancer7.6Study on MAGL Inhibitors
Pyrrolidinone linked benzimidazole derivativeAnalgesic9.4Study on MAGL Inhibitors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.